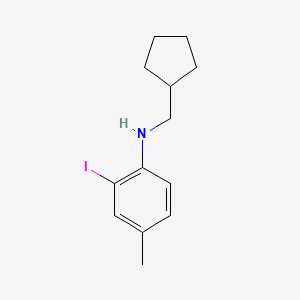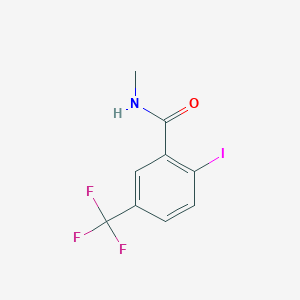
N-(Cyclobutylmethyl)-2-iodo-4-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyclobutylmethyl)-2-iodo-4-methylaniline: is an organic compound that features a cyclobutylmethyl group attached to an aniline ring, which is further substituted with an iodine atom at the 2-position and a methyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclobutylmethyl)-2-iodo-4-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-iodoaniline and cyclobutylmethyl chloride.
N-Alkylation: The first step involves the N-alkylation of 2-iodoaniline with cyclobutylmethyl chloride in the presence of a base such as potassium carbonate or sodium hydride. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Purification: The crude product is then purified using techniques such as column chromatography or recrystallization to obtain the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions:
Substitution Reactions: N-(Cyclobutylmethyl)-2-iodo-4-methylaniline can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. Common reagents for these reactions include sodium azide, potassium cyanide, and various organometallic reagents.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like nitro or hydroxyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitro group to an amino group or to reduce other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; solvents like DMF or THF; temperatures ranging from room temperature to reflux.
Oxidation: Potassium permanganate, chromium trioxide; solvents like acetone or water; temperatures ranging from 0°C to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or ethanol; temperatures ranging from 0°C to room temperature.
Major Products Formed:
Substitution Reactions: Formation of azides, nitriles, and other substituted anilines.
Oxidation Reactions: Formation of nitroanilines, hydroxylanilines, and other oxidized derivatives.
Reduction Reactions: Formation of aminoanilines and other reduced derivatives.
科学的研究の応用
Chemistry: N-(Cyclobutylmethyl)-2-iodo-4-methylaniline is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They can be used in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and pigments. Its unique structural features make it suitable for various applications in material science and nanotechnology.
作用機序
The mechanism of action of N-(Cyclobutylmethyl)-2-iodo-4-methylaniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The cyclobutylmethyl group and iodine atom can influence the binding affinity and selectivity of the compound towards its target. The exact pathways and molecular interactions involved can vary depending on the specific biological or chemical context.
類似化合物との比較
N-(Cyclopropylmethyl)-2-iodo-4-methylaniline: Similar structure but with a cyclopropylmethyl group instead of a cyclobutylmethyl group.
N-(Cyclobutylmethyl)-2-bromo-4-methylaniline: Similar structure but with a bromine atom instead of an iodine atom.
N-(Cyclobutylmethyl)-2-iodo-4-ethylamine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: N-(Cyclobutylmethyl)-2-iodo-4-methylaniline is unique due to the presence of the cyclobutylmethyl group and the iodine atom. These structural features can influence the compound’s reactivity, binding affinity, and selectivity in various chemical and biological contexts. The combination of these features makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-(cyclobutylmethyl)-2-iodo-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16IN/c1-9-5-6-12(11(13)7-9)14-8-10-3-2-4-10/h5-7,10,14H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHXRGLUVZKGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2CCC2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8159784.png)
![3'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8159787.png)


